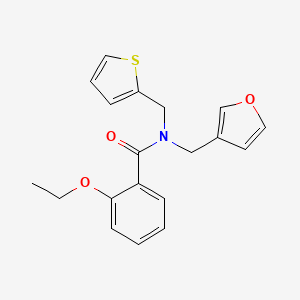

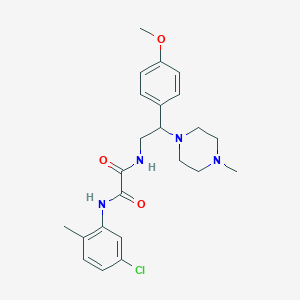

![molecular formula C13H15FN2O B2515355 1-[4-(4-フルオロフェニル)ピペラジン-1-イル]プロプ-2-エン-1-オン CAS No. 1156755-96-2](/img/structure/B2515355.png)

1-[4-(4-フルオロフェニル)ピペラジン-1-イル]プロプ-2-エン-1-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential pharmacological properties, including antidepressant-like effects , affinity to dopamine receptors , and antimicrobial activities . The presence of a fluorophenyl group is a common feature in these compounds, which may contribute to their biological activity and pharmacokinetic properties.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of related compounds has been achieved through processes such as electrophilic fluorination , palladium-catalyzed displacement reactions , and condensation reactions . These methods yield compounds with high purity, as confirmed by spectroscopic methods like NMR and elemental analysis .

Molecular Structure Analysis

The molecular structures of piperazine derivatives are typically confirmed using techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry . These studies reveal important structural features like the conformation of the piperazine ring, the planarity of aromatic systems, and the spatial arrangement of substituents, which can influence the compound's biological activity.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to their functional groups. For example, the presence of a fluorophenyl group can facilitate electrophilic aromatic substitution reactions . The piperazine nitrogen atoms can act as nucleophiles in displacement reactions or form salts with acids . These reactions are crucial for further functionalization of the piperazine core and for the synthesis of more complex derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. Crystallographic studies provide insights into the lattice parameters, space group, and intermolecular interactions within the crystal structure . These properties are important for understanding the compound's behavior in biological systems and for its formulation into pharmaceutical products.

科学的研究の応用

密度汎関数理論的研究

この化合物は、密度汎関数計算とX線研究で使用されています . この化合物の結晶構造と分子構造は、単結晶X線回折によって決定されました . 基底状態における化合物の分子構造は、密度汎関数法(DFT)を用いてB3LYP/6-31G(d,p)基底セットで計算され、実験データと比較されました .

インドール誘導体の生物学的可能性

この化合物を含むインドール誘導体は、さまざまな生物活性を示すことがわかりました . これらには、抗ウイルス、抗炎症、抗がん、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、抗コリンエステラーゼ活性などがあります .

神経薬理学的研究

化合物にピペラジン環が存在することは、神経薬理学的研究への応用がある可能性を示唆しています. これは、神経伝達物質活性のモジュレーターとして作用する可能性があります.

4. 平衡型ヌクレオシドトランスポーター(ENTs)の阻害剤 この化合物は、ENTsの新しい阻害剤として研究されています . ENT1よりもENT2に対してより選択的であることがわかりました .

抗結核活性

ピリジンとインドールから誘導された(E)-1-(2-(1H-インドール-3-イル)-5-(ピリジン-4-イル)-1,3,4-オキサジアゾール-3(2H)-イル)-3-(置換フェニル)プロプ-2-エン-1-オン誘導体は、H 37 Ra MTB(結核菌)およびBCG(牛型結核菌)に対して、活性状態と休眠状態の両方で、in vitroでの抗結核活性を調べるために合成および調査されました .

作用機序

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The conformational flexibility of the piperazine ring and polar nitrogen atoms in the piperazine ring enhances a favorable interaction with macromolecules, which could have a significant impact on pharmacokinetics and pharmacodynamics .

Result of Action

Similar compounds have been known to induce various molecular and cellular effects .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

生化学分析

Biochemical Properties

1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one has been found to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, 1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one can alter gene expression and cellular metabolism, leading to changes in cell function and behavior. For instance, it has been shown to affect the proliferation and differentiation of certain cell types, as well as induce apoptosis in specific contexts .

Molecular Mechanism

At the molecular level, 1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one exerts its effects through several mechanisms. One key mechanism is its ability to bind to and modulate the activity of enzymes and receptors. For example, this compound can inhibit the activity of certain kinases, leading to downstream effects on cell signaling and gene expression . Additionally, 1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one can interact with DNA and RNA, influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of 1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy . Long-term studies have shown that 1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one vary with different dosages. At low doses, this compound has been shown to have minimal adverse effects and can be used to modulate specific biochemical pathways without significant toxicity . At higher doses, 1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one can induce toxic effects, including liver and kidney damage, as well as alterations in cardiovascular function . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels within the cell . The metabolic pathways of 1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one are complex and can vary depending on the specific cellular context and environmental conditions.

特性

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c1-2-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h2-6H,1,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXFUCPFKRXNDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

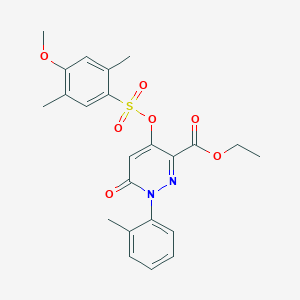

![6-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2515272.png)

![2-[2-(1-naphthyloxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2515273.png)

![3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515274.png)

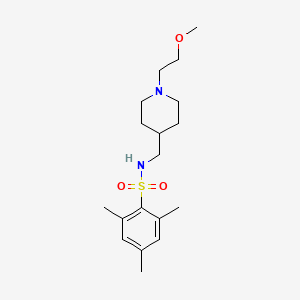

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2515279.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515282.png)

![4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2515286.png)

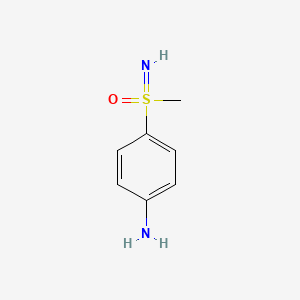

![2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate](/img/structure/B2515288.png)